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Compound of Interest

Compound Name: N, 2-Dihydroxy-5-nitrobenzamide
CAS No.: 61494-42-6
Cat. No.: B1600893
Get Quote
. J

Executive Summar (}/ & Compound Profile

-Dihydroxy-5-nitrobenzamide is a dual-functional pharmacophore combining a salicylic acid
core with a hydroxamic acid moiety. It is primarily investigated as a potent urease inhibitor (due
to the hydroxamic acid's ability to chelate nickel in the enzyme active site) and as a nitric oxide
donor precursor.

¢ |UPAC Name:

-Dihydroxy-5-nitrobenzamide

¢ Common Synonyms: 5-Nitrosalicylhydroxamic acid (5-Nitro-SHA), 5-Nitro-2-
hydroxybenzohydroxamic acid.

¢ Molecular Formula:
» Molecular Weight: 198.13 g/mol
o Key Structural Features:

o Phenolic Hydroxyl (C2-OH): Intramolecularly hydrogen-bonded to the carbonyl oxygen.
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o Nitro Group (C5-NO
). Strongly electron-withdrawing, deshielding aromatic protons.
o Hydroxamic Acid (-CONHOH): A bidentate ligand site capable of

isomerism, though the

-conformer is stabilized by the internal H-bond.

Synthesis & Impurity Profile

Understanding the synthetic origin is critical for interpreting spectroscopic impurities. The
standard route involves the nitration of salicylic acid followed by coupling with hydroxylamine.
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Figure 1: Synthetic pathway highlighting the potential for 5-nitrosalicylic acid impurities.

Mass Spectrometry (MS) Data

Methodology: Electrospray lonization (ESI) in Negative Mode (ESI-) is the preferred ionization
method due to the acidity of the phenolic and hydroxamic protons.

Primary lonization
e Theoretical [M-H]

197.02

e Observed Base Peak:
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197.0 (100%)

Fragmentation Logic (MS/MS)

The fragmentation pattern is diagnostic for the hydroxamic acid moiety and the nitro group.

Fragment lon (

Loss Species Mechanistic Explanation
)
. Deprotonated molecular ion

197.0 [M-H] P

(Parent).

Loss of Oxygen (from N-O
181.0 M- 16

bond cleavage).

Loss of OH radical
180.0 M- 17 (characteristic of hydroxamic

acids).

Loss of NO
151.0 M-46 group (nitro-aromatic

cleavage).

Loss of CONH
137.0 M - 60

O (Loss of entire hydroxamic

moiety).

Analyst Note: A peak at

182 (in negative mode) indicates the presence of the 5-nitrosalicylic acid precursor,
a common contaminant resulting from hydrolysis or incomplete coupling.

Infrared Spectroscopy (IR)
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Methodology: KBr Pellet or ATR (Solid State). The spectrum is dominated by strong hydrogen

bonding, which broadens the OH/NH regions.

Wavenumber (cm

Functional Group Intensity/Shape Assignment Notes
)
Overlapping stretch of
O-H/N-H 3200 — 3450 Broad, Medium hydroxamic OH, NH,
and phenolic OH.
Lower than typical
] esters due to
C=0 (Amide I) 1640 — 1660 Strong, Sharp )
resonance with the
nitrogen lone pair.
NO Characteristic
1515 - 1540 Strong asymmetric nitro
(Asym) stretch.
NO Characteristic
1335 - 1350 Strong symmetric nitro
(Sym) stretch.
Specific to the N-O
N-O (Hydroxamic) 900 - 950 Medium bond in the

hydroxamic acid.

Nuclear Magnetic Resonance (NMR)

Methodology:

e Solvent: DMSO-

is mandatory. The compound is insoluble in CDCI

e Concentration: 5-10 mg/mL.
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e Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

H NMR Data (400 MHz, DMSO- )

The aromatic region shows a classic 1,2,4-trisubstituted benzene pattern (or 1,2,5-substitution
depending on numbering convention relative to the priority group).

Shift (
Position Multiplicity
» Ppm)

Assighment
Coupling (Hz) Logic

Deshielded by
OH (Phenol) 12.5-13.0 Broad Singlet - intramolecular H-
bond to C=0.

Exchangeable

NH (Amide) 11.2-115 Broad Singlet - with D

O.

Often broad; may
] ) merge with NH
OH (Hydroxamic) 9.3-9.8 Broad Singlet - ]
depending on

water content.

Meta to NO

, Ortho to
Carbonyl. Most
deshielded

aromatic proton.

H-6 8.60-8.70 Doublet (d)

Ortho to NO
Doublet of

Doublets (dd) , Parato
Carbonyl.

H-4 8.25-8.35

Ortho to Phenolic
OH. Shielded by

electron-donating
OH.

H-3 7.10-7.20 Doublet (d)
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Critical Coupling Analysis:
e The small coupling (

Hz) represents the meta-coupling between H-6 and H-4.
e The large coupling (
Hz) represents the ortho-coupling between H-4 and H-3.
C NMR Data (100 MHz, DMSO- )
e Carbonyl (C=0):
162.0 — 164.0 ppm (Hydroxamic carbonyl).
e C-OH (Phenolic, C-2):
160.0 — 162.0 ppm.
e C-NO
(C-5):
139.0 — 141.0 ppm.
e Aromatic CH:
126.0 — 128.0 (C-4, C-6),
118.0 (C-3).
e Quaternary C (C-1):

114.0 — 116.0 ppm.

Structural Elucidation Logic Flow

The following diagram illustrates the logical pathway to confirm the structure using the data
above.
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Unknown Sample

Step 1: Mass Spec (ESI-)
Target: m/z 197 [M-H]-
Mass Correct

Step 2: IR Analysis
Confirm NO2 (1530/1350) & Amide (1650)

Func. Groups Present

Step 3: 1H NMR (DMSO-d6)
Check Aromatic Pattern (d, dd, d)

Coupling Constant Check:
J(meta) ~3Hz, J(ortho) ~9Hz

Pattern Matches

Structure Confirmed:
N,2-Dihydroxy-5-nitrobenzamide

Click to download full resolution via product page

Figure 2: Step-by-step structural confirmation logic.

Experimental Protocols
Protocol A: NMR Sample Preparation

¢ Dry the Sample: Ensure the solid is dried under vacuum over P

O

for 4 hours to remove hydration water, which broadens NH/OH signals.
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e Solvent: Use 0.6 mL of DMSO-

(99.9% D).

e Dissolution: The compound may require mild sonication (30 seconds). Do not heat above
40°C to avoid degradation of the hydroxamic bond.

¢ Acquisition: Run a standard proton sequence (16 scans) with a relaxation delay (

) of at least 2.0 seconds to allow full relaxation of the aromatic protons for accurate
integration.

Protocol B: Ferric Chloride Color Test (Rapid Validation)

Hydroxamic acids form highly colored complexes with Fe(lll). This is a quick qualitative check
before running expensive spectral analysis.

e Dissolve ~1 mg of the sample in 1 mL of Methanol.
e Add 2 drops of 1% FeCl

solution.

o Result: A deep violet/red color confirms the presence of the hydroxamic acid moiety. (The
precursor, 5-nitrosalicylic acid, yields a different violet color, but the hydroxamic complex is
typically more intense and pH dependent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]
e 2.researchgate.net [researchgate.net]
¢ 3. m.youtube.com [m.youtube.com]

e 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed
[pubmed.ncbi.nlm.nih.gov]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Elucidation of -
Dihydroxy-5-nitrobenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600893/docs#technical-guide-spectroscopic-
elucidation-of-dihydroxy-5-nitrobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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